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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitroethyl)phenol

Cat. No.: B1322864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Methoxy-4-(2-nitroethyl)phenol (CAS No: 528594-30-1). Due to the limited availability of

published experimental spectra for this specific molecule, this document presents predicted

spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). Furthermore, it outlines detailed, standardized experimental protocols for

acquiring this data, serving as a valuable resource for researchers involved in the synthesis,

identification, and analysis of this compound and its analogs.

Compound Identification
IUPAC Name: 2-Methoxy-4-(2-nitroethyl)phenol

Molecular Formula: C₉H₁₁NO₄

Molecular Weight: 197.19 g/mol

CAS Number: 528594-30-1

Spectroscopic Data (Predicted)
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While experimental spectra for 2-Methoxy-4-(2-nitroethyl)phenol are not readily available in

public repositories, the following data has been predicted based on computational models and

analysis of structurally related compounds. This information provides a foundational guide for

spectral interpretation and confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 2-Methoxy-4-(2-nitroethyl)phenol (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 6.85 d 1 Ar-H

~ 6.70 d 1 Ar-H

~ 6.65 dd 1 Ar-H

~ 5.50 s (broad) 1 Ar-OH

~ 4.60 t 2 -CH₂-NO₂

~ 3.85 s 3 -OCH₃

~ 3.20 t 2 Ar-CH₂-

Table 2: Predicted ¹³C NMR Data for 2-Methoxy-4-(2-nitroethyl)phenol (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 146.5 C-OH

~ 145.0 C-OCH₃

~ 131.0 Ar-C

~ 121.0 Ar-CH

~ 116.0 Ar-CH

~ 112.0 Ar-CH

~ 77.0 -CH₂-NO₂

~ 56.0 -OCH₃

~ 35.0 Ar-CH₂-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Key IR Absorptions for 2-Methoxy-4-(2-nitroethyl)phenol

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3500-3300 Strong, Broad O-H Stretching

3100-3000 Medium C-H (Aromatic) Stretching

2950-2850 Medium C-H (Aliphatic) Stretching

1550-1500 & 1380-

1340
Strong N-O (Nitro)

Asymmetric &

Symmetric Stretching

1600-1450 Medium-Strong C=C (Aromatic) Stretching

1260-1200 Strong C-O (Aryl Ether) Stretching

1200-1000 Strong C-O (Phenol) Stretching

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1322864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Methoxy-4-(2-nitroethyl)phenol

m/z (Mass-to-Charge Ratio) Predicted Fragment

197 [M]⁺ (Molecular Ion)

151 [M - NO₂]⁺

136 [M - NO₂ - CH₃]⁺

123 [M - CH₂CH₂NO₂]⁺

Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for 2-
Methoxy-4-(2-nitroethyl)phenol. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Filtration: Filter the solution through a pipette plugged with glass wool directly into a clean 5

mm NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For

¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans will be

necessary to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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This protocol describes the thin solid film method, suitable for solid samples.

Sample Preparation: Dissolve a few milligrams of the solid sample in a volatile solvent like

methylene chloride or acetone.

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of the clean salt plate should be taken first.

Mass Spectrometry (MS)
This protocol is for a standard electron ionization (EI) mass spectrum.

Sample Introduction: Introduce a small amount of the sample (typically in a dilute solution of

a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC-MS).

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and spectroscopic analysis

of an organic compound like 2-Methoxy-4-(2-nitroethyl)phenol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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